LVGRQLEEFL (mouse)

Atherosclerosis HDL function Peptide therapeutics

Procure LVGRQLEEFL (mouse), the native L-amino acid G* peptide [113-122]apoJ. Its class G* amphipathic helix binds oxidized lipids; scrambled sequences fail. Essential control for D-analog studies and building block for chimeric HDL mimetic HM-10/10 used in retinal and cardiovascular research. Ensure sequence fidelity for reproducible SAR.

Molecular Formula C55H90N14O16
Molecular Weight 1203.4 g/mol
Cat. No. B12378718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLVGRQLEEFL (mouse)
Molecular FormulaC55H90N14O16
Molecular Weight1203.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)N
InChIInChI=1S/C55H90N14O16/c1-28(2)23-33(56)46(76)69-45(31(7)8)53(83)61-27-42(71)62-34(15-12-22-60-55(58)59)47(77)63-35(16-19-41(57)70)49(79)66-38(24-29(3)4)51(81)65-36(17-20-43(72)73)48(78)64-37(18-21-44(74)75)50(80)67-39(26-32-13-10-9-11-14-32)52(82)68-40(54(84)85)25-30(5)6/h9-11,13-14,28-31,33-40,45H,12,15-27,56H2,1-8H3,(H2,57,70)(H,61,83)(H,62,71)(H,63,77)(H,64,78)(H,65,81)(H,66,79)(H,67,80)(H,68,82)(H,69,76)(H,72,73)(H,74,75)(H,84,85)(H4,58,59,60)/t33-,34-,35-,36-,37-,38-,39-,40-,45-/m0/s1
InChIKeyVVAUINWLMWOCOY-UTGHKSCTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LVGRQLEEFL (mouse) Procurement Guide: Identity and Baseline Properties of the [113-122]apoJ G* Peptide


LVGRQLEEFL (mouse), also referred to as G* peptide, is a 10-residue synthetic peptide corresponding to amino acids 113 through 122 of murine apolipoprotein J (apoJ/clusterin) [1]. This sequence (Leu-Val-Gly-Arg-Gln-Leu-Glu-Glu-Phe-Leu) belongs to the class G* amphipathic helical peptide family and is available in both L-amino acid (natural) and D-amino acid (protease-resistant) configurations [2]. The compound has been characterized as possessing anti-inflammatory and anti-atherogenic properties and can be incorporated into apoJ mimetics to generate the chimeric HDL-mimetic peptide HM-10/10 [1].

Why LVGRQLEEFL (mouse) Cannot Be Substituted with Generic Class G* Peptides or Scrambled Sequences


Generic substitution of LVGRQLEEFL (mouse) with other class G* peptides or scrambled sequence analogs fails because the biological activity of this 10-residue peptide is strictly dependent on its precise amphipathic helical structure and sequence-specific lipid-binding properties [1]. Scrambled versions of the D-[113-122]apoJ sequence have been tested in multiple independent studies and consistently show no efficacy in improving HDL inflammatory properties, promoting cholesterol efflux, or reducing atherosclerotic lesion formation [2][3]. Furthermore, the peptide's structural adoption of an amphipathic α-helix in the presence of lipid micelles, with specific binding enthalpy characteristics toward oxidized lipids, is sequence-dependent and cannot be replicated by peptides with altered residue arrangements [1].

LVGRQLEEFL (mouse) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Sequence-Specific HDL Function Improvement: Scrambled Peptide Shows No Activity in ApoE-Null Mice

In a direct head-to-head comparison using apoE-null mice, oral administration of D-[113-122]apoJ (125 µg/mouse/day) significantly improved HDL inflammatory properties and cholesterol efflux capacity for up to 48 hours post-dose, whereas an equimolar dose of scrambled D-[113-122]apoJ produced no measurable effect [1]. The same study demonstrated that in vitro addition of 250 ng/mL D-[113-122]apoJ to plasma reduced lipoprotein lipid hydroperoxides and increased paraoxonase activity, effects that were absent with scrambled peptide [1].

Atherosclerosis HDL function Peptide therapeutics

Atherosclerotic Lesion Reduction: 70.2% Decrease with Oral D-[113-122]apoJ Versus No Effect with Scrambled Control

In apoE-null mice, oral administration of D-[113-122]apoJ at 125 µg/mouse/day produced a 70.2% reduction in aortic root sinus lesion area (P = 4.3 × 10⁻¹³) and a 70.5% reduction in lesion area by en face analysis (P = 1.5 × 10⁻⁶) [1]. This direct comparison establishes that the native [113-122]apoJ sequence is essential for therapeutic efficacy; scrambled variants are inactive [1].

Atherosclerosis Cardiovascular disease ApoE-null mouse model

Subcutaneous Administration Efficacy: 43% Lesion Reduction in LDLR-KO Mice Versus Scrambled and Vehicle Controls

In an 8-week study of LDLR-KO mice fed a Western-type atherogenic diet, subcutaneous administration of d-[113-122]apoJ (200 µg, three days per week) reduced the extent of atherosclerotic lesions by 43% compared to both vehicle and scrambled peptide controls [1]. The treatment also increased HDL antioxidant capacity and cholesterol efflux-promoting ability, and rendered LDL more resistant to induced aggregation, with lower electronegativity than control groups [1].

Atherosclerosis LDLR-KO mouse Subcutaneous peptide delivery

LDL Aggregation Inhibition: Sequence-Dependent Prevention of SMase-Induced Aggregation at Equimolar Ratio

D-[113-122]apoJ at an equimolar ratio to apoB-100 inhibited both sphingomyelinase (SMase)-induced and spontaneous LDL aggregation in vitro [1]. Multiple analytical methods (SEC, native GGE, absorbance at 405 nm, DLS, TEM) confirmed that [113-122]apoJ retarded the progression of SMase-induced LDL aggregation at extended incubation times [1]. Binding experiments demonstrated that while the peptide has low affinity for native LDL, it binds readily to LDL during the initial stages of aggregation, partially preventing the looser lipid packaging associated with aggregation [1].

LDL aggregation Atherosclerosis initiation Lipoprotein modification

Oxidized Lipid Binding Enthalpy: Quantified Affinity Explains Anti-Atherogenic Mechanism

Isothermal titration calorimetry measurements revealed that [113-122]apoJ binds to dodecylphosphocholine (DPC) micelles with an enthalpy change (ΔH) of −16.75 ± 0.16 kcal/mol, whereas binding to the oxidized lipid KOdiA-PC yields a significantly lower enthalpy change of −3.67 ± 0.13 kcal/mol [1]. Incorporation of 5 mol% KOdiA-PC into DPC micelles reduced binding enthalpy to −13.43 ± 0.18 kcal/mol [1]. NMR spectroscopy further confirmed that the peptide adopts an amphipathic α-helical structure in the presence of DPC micelles, a conformation essential for its biological activity [1].

Lipid binding Oxidized phospholipids NMR structure

HM-10/10 Chimeric Peptide: LVGRQLEEFL (mouse) Enables Retinal Protection in Murine Degeneration Models

When LVGRQLEEFL (mouse) is incorporated into an apoJ mimetic to form the HM-10/10 chimeric HDL-mimetic peptide, the resulting construct protects human fetal RPE cells from tBH-induced oxidative stress and NaIO3-induced RPE atrophy [1]. In C57BL6/J mice, HM-10/10 treatment (100 mg/kg in chow diet) ameliorated photoreceptor cell death and significantly improved retinal function in the MNU-induced PR degeneration model, as assessed by OCT and electroretinography [1]. While this represents the activity of the chimeric construct rather than the free LVGRQLEEFL peptide, the presence of the authentic LVGRQLEEFL sequence is essential for the construct's function, and this application represents a distinct use case from the standalone peptide studies [1].

Retinal degeneration Age-related macular degeneration HDL mimetic

LVGRQLEEFL (mouse) Validated Research Applications: Atherosclerosis, Lipoprotein Biology, and Retinal Protection


Atherosclerosis Research in Murine Models

Use authentic LVGRQLEEFL (mouse) or its D-amino acid analog in apoE-null or LDLR-KO mouse models of atherosclerosis. Oral administration of D-[113-122]apoJ at 125 µg/mouse/day produced a 70.2% reduction in aortic root sinus lesion area (P = 4.3 × 10⁻¹³), while subcutaneous administration (200 µg, 3×/week) reduced lesion extent by 43% in LDLR-KO mice [1][2]. Scrambled peptide controls should be included to confirm sequence-specific activity [1][2].

HDL Function and Cholesterol Efflux Studies

Employ LVGRQLEEFL (mouse) in ex vivo plasma assays to evaluate HDL inflammatory properties and cholesterol efflux capacity. A single oral dose of D-[113-122]apoJ improved HDL function for up to 48 hours in apoE-null mice, whereas scrambled peptide showed no effect [1]. This application is particularly relevant for screening HDL-targeted therapeutics and assessing lipoprotein functionality.

LDL Aggregation Inhibition Assays

Utilize D-[113-122]apoJ in vitro to study inhibition of LDL aggregation, an early event in atherogenesis. At an equimolar ratio to apoB-100, the peptide inhibits both SMase-induced and spontaneous LDL aggregation [3]. Binding occurs preferentially during early aggregation stages, making this peptide a valuable tool for investigating LDL modification mechanisms [3].

Retinal Degeneration Research via HM-10/10 Chimeric Peptide Construction

Incorporate LVGRQLEEFL (mouse) into apoJ mimetics to generate HM-10/10 chimeric HDL-mimetic peptide for retinal protection studies. HM-10/10 protected RPE cells from oxidative stress and improved retinal function in murine models of geographic atrophy and retinitis pigmentosa [4]. This application requires the authentic LVGRQLEEFL sequence for construct integrity and published reproducibility [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for LVGRQLEEFL (mouse)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.